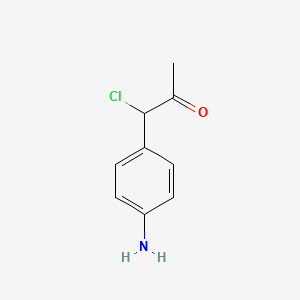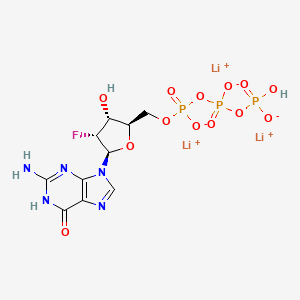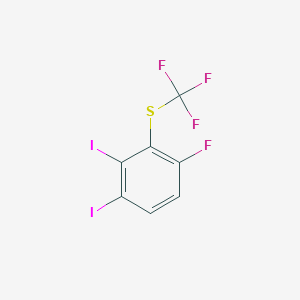
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol It is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Análisis De Reacciones Químicas
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in redox reactions, potentially forming sulfoxides or sulfones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the iodine and trifluoromethylthio groups can act as leaving groups or participate in redox processes. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar compounds to 1,2-Diiodo-4-fluoro-3-(trifluoromethylthio)benzene include:
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene: Differing only in the position of the fluorine atom, this compound shares many chemical properties but may exhibit different reactivity and applications.
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene: Another positional isomer with similar functional groups but different spatial arrangement, affecting its chemical behavior.
1,2-Diiodo-4-fluoro-3-(methylthio)benzene:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring.
Propiedades
Fórmula molecular |
C7H2F4I2S |
|---|---|
Peso molecular |
447.96 g/mol |
Nombre IUPAC |
1-fluoro-3,4-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2H |
Clave InChI |
YLJJXQOWQPHXDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)SC(F)(F)F)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


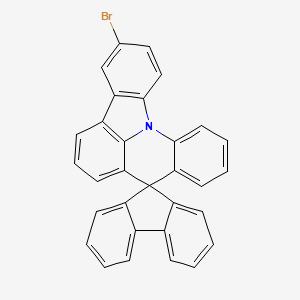
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
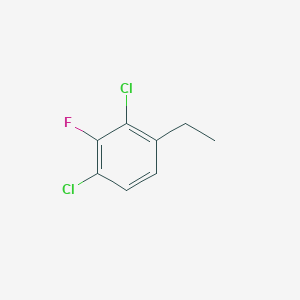

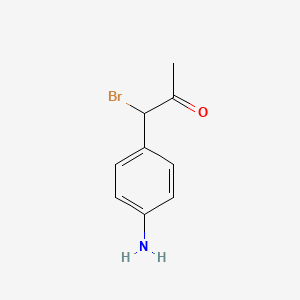
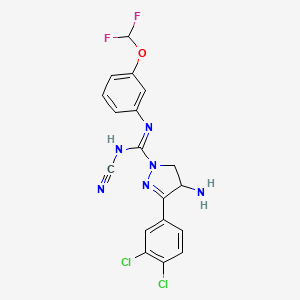
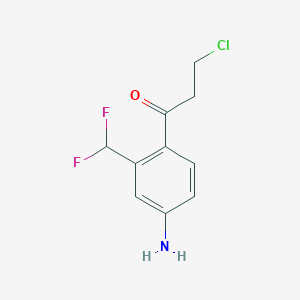
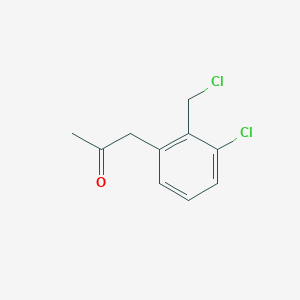
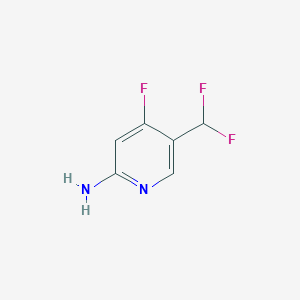
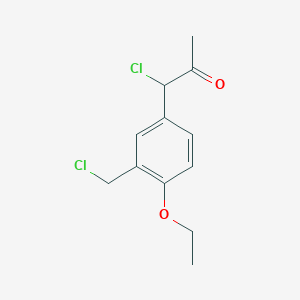
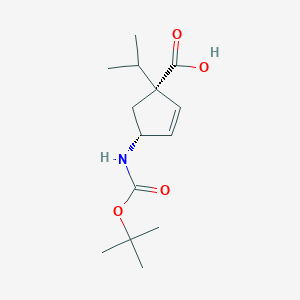
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
